1-(4-propoxybenzyl)-1H-indole-2,3-dione
Description
Structure
3D Structure
Properties
IUPAC Name |
1-[(4-propoxyphenyl)methyl]indole-2,3-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17NO3/c1-2-11-22-14-9-7-13(8-10-14)12-19-16-6-4-3-5-15(16)17(20)18(19)21/h3-10H,2,11-12H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VZJUCPSILFZXQX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=CC=C(C=C1)CN2C3=CC=CC=C3C(=O)C2=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Theoretical and Computational Investigations of 1h Indole 2,3 Dione Derivatives
Quantum Chemical Calculation Methods and Applications
Quantum chemical calculations are fundamental tools for investigating the electronic structure and properties of molecules from first principles.
Density Functional Theory (DFT) Studies (e.g., B3LYP, wB97XD Levels with Various Basis Sets)
Density Functional Theory (DFT) is a widely used computational method to investigate the electronic structure of many-body systems. The B3LYP (Becke, 3-parameter, Lee-Yang-Parr) hybrid functional is one of the most common methods applied to organic molecules, including isatin (B1672199) derivatives, often in conjunction with basis sets like 6-31G(d,p) or 6-311++G(d,p). researchgate.netuokerbala.edu.iqaun.edu.eg These studies typically calculate optimized molecular geometries, vibrational frequencies, and electronic properties to correlate them with experimental data or to predict molecular behavior. aun.edu.egepstem.net For other isatin derivatives, DFT calculations have been used to establish quantitative structure-activity relationships (QSAR) for anticancer activities and to understand their inhibitory potential against various enzymes. researchgate.netmdpi.com The wB97XD functional is another popular choice, particularly for systems where non-covalent interactions are important, as it includes empirical dispersion corrections.
Despite the prevalence of these methods in the study of related compounds, specific DFT calculations for 1-(4-propoxybenzyl)-1H-indole-2,3-dione are not documented in the reviewed literature.
Ab Initio Calculations for Conformational Analysis
Ab initio methods, such as Hartree-Fock (HF), are based on first principles without the use of empirical parameters. They are often employed for conformational analysis to determine the most stable three-dimensional arrangement of a molecule. For flexible molecules like N-benzyl isatins, which have several rotatable bonds, conformational analysis is crucial for understanding how the molecule interacts with biological targets. The analysis typically involves scanning the potential energy surface by systematically rotating key dihedral angles to identify low-energy conformers.
While conformational studies have been performed for various N-substituted isatins, nih.gov no specific ab initio conformational analysis for this compound has been published.
Electronic Structure and Reactivity Analyses
Analyses of the electronic structure provide deep insights into the reactivity and interaction profile of a molecule.
Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO Energy Gaps and their Significance)
Frontier Molecular Orbital (FMO) theory is a key concept in chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important orbitals in chemical reactions. The HOMO energy is related to the electron-donating ability of a molecule, while the LUMO energy relates to its electron-accepting ability. The energy gap between the HOMO and LUMO (E_gap = E_LUMO - E_HOMO) is a critical parameter for determining molecular stability and reactivity. A large HOMO-LUMO gap suggests high kinetic stability and low chemical reactivity, whereas a small gap indicates a more reactive molecule. For various isatin derivatives, FMO analysis has been used to understand their electronic properties and reactivity. uokerbala.edu.iq
Specific HOMO, LUMO, and energy gap values for this compound are not available in the current scientific literature.
Natural Bond Orbital (NBO) Analysis for Intramolecular Interactions and Charge Delocalization
Natural Bond Orbital (NBO) analysis is a theoretical method used to study hyperconjugative interactions, charge delocalization, and intramolecular bonding. It provides a detailed picture of the electronic density distribution in a molecule, revealing stabilizing interactions between filled and vacant orbitals. This analysis can elucidate the nature of chemical bonds and the effects of substituents on the electronic structure.
No NBO analysis has been reported for this compound.
Molecular Electrostatic Potential (MEP) Mapping for Electrophilic and Nucleophilic Sites
A Molecular Electrostatic Potential (MEP) map is a visual representation of the charge distribution on the surface of a molecule. It is a valuable tool for predicting the reactive sites for electrophilic and nucleophilic attacks. Regions of negative potential (typically colored red or yellow) are rich in electrons and are susceptible to electrophilic attack, while regions of positive potential (colored blue) are electron-deficient and are sites for nucleophilic attack. For many biologically active molecules, including various isatin conjugates, MEP maps have been used to identify key features for molecular recognition and interaction with protein targets. researchgate.net The carbonyl oxygens of the isatin core are typically regions of high negative electrostatic potential.
Although a general feature of the isatin scaffold, a specific MEP map and its detailed analysis for this compound are not available.
Structure Activity Relationship Sar Studies of 1 4 Propoxybenzyl 1h Indole 2,3 Dione and Analogues
Influence of N1-Substitution on the Biological Activity Profile
The N1 position of the isatin (B1672199) core is a primary site for synthetic modification, and the nature of the substituent at this position can profoundly influence the biological activity of the resulting compound. researchgate.netnih.gov
The introduction of substituents at the N1-position of the isatin ring is a common strategy for modulating biological activity. nih.gov Studies have shown that both the size and nature of these N1-substituents are critical determinants of potency and selectivity.
For N-alkyl isatins, the length of the alkyl chain can produce a notable effect. In one study on the cytoprotective effects of N-alkyl isatins, bioactivity was found to decline as the length of the alkyl chain increased from one to six carbons. researchgate.net For instance, N-ethyl isatin showed the most potent activity in protecting PC12 cells. researchgate.net This suggests that smaller, less bulky alkyl groups may be optimal for certain biological targets. Conversely, other studies have found that longer side chains can enhance activity for different targets; for example, a 4-phenylbutyl group at N1 improved the MAO-B inhibitory efficacy of isatin more than shorter side chains. acs.org
The introduction of aryl groups, such as a benzyl (B1604629) group, at the N1 position often imparts significant biological activity. The substitution pattern on this aryl ring is also a key factor. For example, in a series of isatin derivatives designed as α-glucosidase inhibitors, a compound featuring a 4-bromobenzyl group at the N1-position of isatin and a hydroxyl group at the 7-position of a linked chromone (B188151) ring was the most active. nih.gov In another study, rigid, bulky hydrophobic groups like naphthalen-2-ylmethyl at the N1 position were found to maximize activity against the SARS-CoV-2 protease. pensoft.net The nature of the substitution on the N1-benzyl ring can therefore fine-tune the compound's interaction with its biological target.
Table 1: Influence of N1-Substituents on Isatin Activity
| N1-Substituent | Target/Activity | SAR Observation | Reference |
|---|---|---|---|
| Ethyl | Cytoprotection | Most potent among C1-C6 alkyl chains. | researchgate.net |
| 4-Phenylbutyl | MAO-B Inhibition | Longer chain enhances inhibitory potency. | acs.org |
| 4-Bromobenzyl | α-Glucosidase Inhibition | Highly active configuration in its series. | nih.gov |
Alkoxy groups, such as the propoxy group in 1-(4-propoxybenzyl)-1H-indole-2,3-dione, are important modulators of activity when incorporated into the N1-substituent. These groups can influence the compound's electronic properties, lipophilicity, and steric profile, thereby affecting how it binds to a receptor.
While direct studies on the N1-(4-propoxybenzyl) substituent are specific, the effects of related alkoxy groups provide valuable SAR insights. For instance, in a series of N-substituted amino acid hydrazone-isatin derivatives, a methoxy (B1213986) group on the N1-benzyl substituent was identified as an electron-donating group that positively influenced anticancer activity. mdpi.com The presence of an electron-donating group on the N1-substituent was also found to enhance anticonvulsant activity in another series of isatin derivatives. nih.gov
The propoxy group, being larger than a methoxy group, would increase the lipophilicity and steric bulk of the N1-benzyl moiety. This increased size and hydrophobicity can enhance binding to hydrophobic pockets within a target protein, potentially leading to increased potency. The specific placement, such as the para-position on the benzyl ring, ensures that this bulky group extends into a specific region of the binding site, which can be crucial for optimizing interactions.
Contribution of Indole-2,3-dione Core Modifications to SAR
Modifications to the aromatic ring and the dione (B5365651) moiety of the isatin core are fundamental to SAR studies, as these changes directly alter the central pharmacophore. researchgate.netnih.gov
Substitutions on the aromatic portion of the isatin ring (positions C5, C6, and C7) have been shown to significantly impact biological activity. acs.org The electronic nature of these substituents is a key factor.
C5 Position: This position is frequently modified. The introduction of electron-withdrawing groups such as halogens (Br, I) or a nitro group (NO₂) at the C5 position has been shown to be beneficial for certain activities. For example, 5-halogenation is noted as an effective strategy for enhancing anti-bacterial activity. nih.gov In another study, isatin derivatives with electron-withdrawing groups like NO₂, Br, and I at the C5 position showed potent SARS-CoV protease inhibitory effects. pensoft.net
C6 Position: Substitution at the C6 position can influence selectivity. In studies of MAO inhibitors, C6 substitution on a benzyloxy group attached to isatin was found to increase selectivity for MAO-B. acs.org
C7 Position: The C7 position has also been explored. The presence of a hydroxyl group at the C7 position, in combination with a 4-bromobenzyl group at N1, resulted in the most active α-glucosidase inhibitor in one study. nih.gov
Generally, substitutions at the C5, C6, and C7 positions of the isatin ring with groups that can act as hydrogen bond donors or acceptors, or that alter the electronic distribution of the aromatic system, can lead to enhanced biological activity. acs.org
Table 2: Effect of Isatin Core Substitution on Biological Activity
| Position | Substituent Type | Example | Observed Effect | Reference |
|---|---|---|---|---|
| C5 | Electron-withdrawing | Br, I, NO₂ | Enhanced SARS-CoV protease inhibition. | pensoft.net |
| C5 | Halogen | Halogen | Increased anti-bacterial activity. | nih.gov |
| C6 | Benzyloxy | - | Increased selectivity for MAO-B inhibition. | acs.org |
The two ketone (oxo) groups at the C2 and C3 positions are defining features of the indole-2,3-dione core and are critical to its biological activity. The C3-carbonyl group is particularly reactive and serves as a key interaction point, often acting as an electrophile or a hydrogen bond acceptor. nih.gov
The reactivity of the C3-carbonyl allows for the synthesis of a wide variety of Schiff bases and hydrazones, which themselves often exhibit potent biological activities. pensoft.netnih.gov In many molecular interactions, the C2 and C3 oxo groups can participate in hydrogen bonding with amino acid residues in the active site of a target protein or enzyme. This ability to form strong, directed interactions is fundamental to the binding affinity of many isatin-based inhibitors. For instance, in QSAR studies of isatin derivatives as SARS 3CLpro inhibitors, the structural features of the isatin core, including the oxo groups, are essential components of the pharmacophore model. nih.gov
Quantitative Structure-Activity Relationship (QSAR) Modeling
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a statistical correlation between the structural properties of a series of compounds and their biological activities. nih.gov It has been widely applied to isatin derivatives to guide the design of new, more potent molecules. derpharmachemica.comscispace.comacs.org
2D-QSAR and 3D-QSAR methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) are used to build these models. scispace.comacs.org These models can identify the key physicochemical and structural features that govern activity. For example, a 3D-QSAR study on isatin derivatives with anticancer activity identified the steric and electrostatic fields as crucial descriptors for predicting potency. scispace.com
QSAR models developed for isatin derivatives have successfully predicted the inhibitory activity against various targets, including SARS-CoV 3CLpro and β-tubulin. nih.govscispace.com These models generate contour maps that visualize regions where certain properties (e.g., steric bulk, positive/negative charge) are favorable or unfavorable for activity. This information provides rational guidance for further structural optimization, such as where to place bulky hydrophobic groups or hydrogen bond donors/acceptors on the isatin scaffold to enhance biological efficacy. acs.org
Derivation of Statistical Models for Activity Prediction
Quantitative Structure-Activity Relationship (QSAR) models are statistical tools used to predict the biological activity of chemical compounds based on their molecular structures. For isatin derivatives, which include this compound, various QSAR models have been developed to forecast their efficacy in different biological contexts.
One approach, known as a statistically intensive QSAR (SIQSAR) model, has been applied to biologically active molecules derived from isatin. researchgate.net These models are noted for their similarity to mathematical methods like the simultaneous linear equation method, which helps to reduce common inaccuracies found in statistical treatments. researchgate.net For a set of 32 biologically active molecules based on 4-(1-aryl-2-oxo-1,2-dihydro-indol-3-ylideneamino)-N-substituted benzene (B151609) sulfonamides, four SIQSAR models were developed. researchgate.net These models demonstrated excellent statistical parameters, with square regression coefficients (r²) and cross-validation coefficients (q²) in the ranges of 0.967–0.997 and 0.961–0.996, respectively. researchgate.net Such high values indicate a strong predictive capability of the models.
In another study focusing on indole (B1671886) derivatives as potential multitarget directed ligands, 3-D-QSAR studies of the Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) type were conducted. nih.gov For a series of 27 molecules, the dataset was divided into a training set of 19 compounds and a test set of 8 compounds. nih.gov The resulting CoMFA and CoMSIA models showed good internal and external validation, with q² values of 0.625 and 0.523, and non-cross-validated r² (r²_ncv) values of 0.967 and 0.959, respectively. nih.gov These statistical models provide a framework for predicting the activity of new, unsynthesized analogues of this compound.
The following table summarizes the statistical parameters of the QSAR models developed for isatin and indole derivatives, which are relevant for predicting the activity of compounds like this compound.
| Model Type | Number of Compounds | r² | q² | Reference |
| SIQSAR | 32 | 0.967–0.997 | 0.961–0.996 | researchgate.net |
| CoMFA | 27 (19 training, 8 test) | 0.967 (r²_ncv) | 0.625 | nih.gov |
| CoMSIA | 27 (19 training, 8 test) | 0.959 (r²_ncv) | 0.523 | nih.gov |
Identification of Molecular Descriptors Correlating with In Vitro Activity
Molecular descriptors are numerical values that characterize the properties of a molecule. In QSAR studies, these descriptors are correlated with the biological activity of a series of compounds to understand which molecular features are important for activity.
For isatin derivatives, studies have shown that biological activity is significantly dependent on topographical properties. researchgate.net The field effect, which relates to the spatial distribution of electronic charge, was found to be a predominant factor over purely electronic effects. researchgate.net In the SIQSAR models mentioned previously, only two descriptors were necessary to achieve high predictive accuracy. researchgate.net One of these was a zero-one correction term (ZO), which reflects the effect of different substituents on the molecule. researchgate.net
In the context of isatin-hydrazones, SAR analyses have revealed that the nature and position of substituents on the isatin ring and associated phenyl rings are critical for cytotoxic activity. nih.gov For instance, halogen substituents at the 2,6-position of a C-ring in isatin-hydrazones were found to be the most potent derivatives against certain cancer cell lines. nih.gov This highlights the importance of steric and electronic properties of substituents at specific positions.
Furthermore, general SAR studies on isatin analogues have concluded that substitutions at the C-3 and C-5 positions of the isatin moiety can significantly influence potency for various biological activities, including anticancer and anti-TB effects. mdpi.com
The table below lists key molecular descriptors and structural features that have been identified as correlating with the in vitro activity of isatin and indole analogues.
| Descriptor/Structural Feature | Influence on Activity | Biological Context | Reference |
| Topographical Properties | Major determinant of activity | General biological activity | researchgate.net |
| Field Effect | Predominant over electronic effects | General biological activity | researchgate.net |
| Zero-One Correction Term (ZO) | Reflects the effect of substituents | General biological activity | researchgate.net |
| Halogen Substituents (at 2,6-position of C-ring) | Increased potency | Cytotoxicity | nih.gov |
| Substitutions at C-3 and C-5 of isatin moiety | Significant influence on potency | Anticancer, Anti-TB | mdpi.com |
These findings suggest that for this compound, the topographical and electronic properties of the 4-propoxybenzyl group at the N-1 position, as well as any potential modifications to the indole-2,3-dione core, would be critical determinants of its biological activity.
Molecular Mechanisms of Action in Vitro of 1 4 Propoxybenzyl 1h Indole 2,3 Dione Derivatives
Enzyme Inhibition and Modulation Studies (In Vitro)
The therapeutic potential of 1H-indole-2,3-dione derivatives is largely attributed to their ability to inhibit or modulate the activity of key enzymes involved in various pathological processes. The following sections detail the in vitro inhibitory profiles of these compounds against several important enzyme targets.
Monoamine oxidase B (MAO-B) is a critical enzyme in the catabolism of neurotransmitters, and its inhibition is a key strategy in the management of neurodegenerative diseases. researchgate.net Indole-based structures have been identified as promising scaffolds for the development of MAO-B inhibitors. mdpi.com Studies on a series of indolyl chalcones revealed their potential for MAO-B inhibition. One of the most promising compounds, (2E)-3-(4-bromophenyl)-1-(1H-indol-3-yl) prop-2-en-1-one (IC9), was found to be a potent and dual-acting inhibitor, also showing activity against acetylcholinesterase. nih.gov Further research into indole-based urea (B33335) and thiourea (B124793) derivatives has identified highly potent and selective MAO-B inhibitors that also exhibit protective effects against oxidative stress in cell models. nih.gov
Table 1: In Vitro MAO-B Inhibitory Activity of Selected Indole (B1671886) Derivatives
| Compound | MAO-B IC50 (µM) | Inhibition Type | Reference |
|---|---|---|---|
| (2E)-3-(4-bromophenyl)-1-(1H-indol-3-yl) prop-2-en-1-one (IC9) | Not specified, but identified as most promising | Not specified | nih.gov |
| Indole-2-N-methylpropargylamine (4fMe) | Not specified, but identified as superior to selegiline | Irreversible | mdpi.com |
| Pyridazinobenzylpiperidine Derivative (S5) | 0.203 µM | Competitive, Reversible | researchgate.net |
| Pyridazinobenzylpiperidine Derivative (S16) | 0.979 µM | Competitive, Reversible | researchgate.net |
The Atrial Natriuretic Peptide (ANP) signaling system is integral to cardiovascular and renal homeostasis. nih.govnih.gov ANP's biological effects are mediated through natriuretic peptide receptors, which can modulate intracellular levels of cGMP or cAMP. sigmaaldrich.com While the regulation of ANP synthesis and secretion has been studied, and its role in cardiac development is recognized, specific in vitro studies detailing the direct modulatory effects of 1-(4-propoxybenzyl)-1H-indole-2,3-dione derivatives on the ANP signaling system are not extensively documented in the available literature.
Soluble guanylate cyclase (sGC) is a key enzyme in the nitric oxide (NO) signaling pathway, producing cyclic GMP (cGMP) which mediates numerous physiological functions. nih.gov Pharmacological manipulation of sGC is a therapeutic strategy for cardiovascular conditions. nih.gov While various inhibitors of sGC have been identified, such as 1H- nih.govfrontiersin.orgbiorxiv.orgoxadiazolo[4,3,-a]quinoxalin-1-one (ODQ), the literature available does not specifically detail the in vitro inhibitory activity of this compound derivatives against this enzyme. nih.govresearchgate.net
Cysteine proteases in parasites like Trypanosoma and Plasmodium are essential for their survival, making them attractive drug targets. mdpi.comucl.ac.uk Rhodesain, from Trypanosoma brucei rhodesiense, and falcipain-2, from Plasmodium falciparum, are particularly crucial for parasite viability. mdpi.comnih.gov Indole-containing peptidomimetics have been investigated as inhibitors of these enzymes. mdpi.com Specifically, peptidyl nitriles incorporating an indole scaffold at the P3 site have been designed to interact with the catalytic cysteine of rhodesain and falcipain-2. mdpi.com Studies have shown that these compounds can exhibit inhibitory activity against these parasitic proteases. mdpi.comnih.gov For instance, certain pentapeptide aldehydes showed improved inhibitory activity against falcipain-2 and rhodesain compared to the reference compound falcitidin. biorxiv.org
Table 2: In Vitro Inhibition of Parasitic Cysteine Proteases by Selected Compounds
| Compound | Target Protease | Inhibitory Activity | Reference |
|---|---|---|---|
| Inhibitor 2b (a peptidyl nitrile) | Rhodesain | Ki = 5.06 µM | mdpi.comnih.gov |
| Inhibitor 2b (a peptidyl nitrile) | Falcipain-2 | IC50 = 40.43 µM | mdpi.comnih.gov |
| Vinyl ester 1 (1,4-benzodiazepine derivative) | Falcipain-2 | Ki = 0.017 ± 0.004 μM | nih.gov |
The 3C protease (3Cpro) of human rhinovirus (HRV) is essential for viral replication, as it processes the viral polyprotein into functional units. frontiersin.orgfrontiersin.org This makes it a prime target for antiviral therapies. frontiersin.org A number of inhibitors have been developed, some of which are peptidomimetic compounds. For example, peptidyl bromomethylketonehydrazides with a glutamine-like side chain at the P1 position have been shown to be potent, time-dependent inhibitors of HRV 3C protease. nih.gov The mechanism involves the formation of a covalent adduct with the active site cysteine residue. nih.gov While these specific inhibitors are not indole-dione derivatives, they highlight a strategy for targeting this viral enzyme.
Table 3: In Vitro Inhibitory Activity Against Human Rhinovirus 3C Protease
| Compound Class/Name | Inhibitory Activity | Mechanism | Reference |
|---|---|---|---|
| Peptidyl bromomethylketonehydrazides | kinact/Kinact up to 23,400 M-1 s-1 | Covalent adduct formation | nih.gov |
| Compound S43 | IC50 = 2.33 ± 0.5 μM | Non-covalent | frontiersin.org |
| Compound S33 | IC50 = 11.32 ± 0.71 μM | Non-covalent | frontiersin.org |
| Rupintrivir (AG7088) | EC50 = 12 nM | Covalent | frontiersin.org |
Protein kinases are a large family of enzymes that play central roles in cell signaling, and their dysregulation is a hallmark of cancer. Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a tyrosine kinase, is a primary target for anti-angiogenic therapies. nih.govnih.gov The indolinone scaffold, a core component of 1H-indole-2,3-dione, is a well-established pharmacophore for kinase inhibition. scilit.com
Derivatives of this scaffold have been developed as potent multi-targeted tyrosine kinase inhibitors. Sunitinib and Nintedanib are examples of clinically approved drugs that target VEGFRs among other kinases. nih.gov Research has identified novel indolinone derivatives that show significant inhibitory activity against VEGFR-2. For instance, a virtual screening identified compound VH02, a 1,4-(disubsituted)-1H-1,2,3-triazole derivative, which exhibited an enzymatic IC50 of 0.56 μM against VEGFR-2. nih.gov Another class, 1-(4-chlorobenzyl)-3-chloro-4-(3-trifluoromethylphenylamino)-1H-pyrrole-2,5-dione (MI-1), was designed as an ATP-competitive, type I inhibitor of tyrosine kinases. mdpi.com Furthermore, spiro[cyclopropane-1,3'-indolin]-2'-ones, which are bioisosteres of earlier indolinone inhibitors, have been optimized as potent, orally bioavailable inhibitors of Polo-like kinase 4 (PLK4). nih.govresearchgate.net
Table 4: In Vitro Kinase Inhibitory Activity of Selected Indole and Related Derivatives
| Compound | Target Kinase(s) | IC50 | Reference |
|---|---|---|---|
| Axitinib | VEGFR1, VEGFR2, VEGFR3 | 0.1 nM, 0.2 nM, 0.1-0.3 nM | selleckchem.com |
| Nintedanib | VEGFR1, VEGFR2, VEGFR3 | 34 nM, 13 nM, 13 nM | selleckchem.com |
| Regorafenib | VEGFR1, VEGFR2, VEGFR3 | 13 nM, 4.2 nM, 46 nM | selleckchem.com |
| Sulfatinib | VEGFR1, VEGFR2, VEGFR3 | 2 nM, 24 nM, 1 nM | selleckchem.com |
| VH02 | VEGFR-2 | 0.56 µM | nih.gov |
Inhibition of Metabolic Enzymes (e.g., α-Glucosidase, α-Amylase)
Derivatives of the 1H-indole-2,3-dione core structure have been evaluated for their potential to inhibit key carbohydrate-metabolizing enzymes, α-glucosidase and α-amylase. These enzymes are critical in the digestion of carbohydrates, and their inhibition is a therapeutic strategy for managing postprandial hyperglycemia.
Research into 3,3-di(indolyl)indolin-2-ones, which are structurally related to the isatin (B1672199) core, has shown that these compounds can exhibit significant inhibitory activity against both enzymes. Notably, many of these derivatives display a desirable therapeutic profile, showing stronger inhibition of α-glucosidase compared to α-amylase. This selectivity is advantageous as potent α-amylase inhibition can lead to gastrointestinal side effects. For instance, one study highlighted a derivative, compound 1i , which demonstrated a favorable profile with 67% inhibition of α-glucosidase and a lower 51% inhibition of α-amylase at a concentration of 50 μg/ml. This was superior to the standard drug acarbose, which showed 19% and 90% inhibition for α-glucosidase and α-amylase, respectively, at the same concentration. nih.gov
The inhibitory activity is influenced by the nature and position of substituents on the indole rings. The data suggests that the isatin scaffold is a promising template for developing new and effective inhibitors of these metabolic enzymes. nih.gov
| Compound | α-Glucosidase % Inhibition (Mean ± SD) | α-Amylase % Inhibition (Mean ± SD) | Reference |
|---|---|---|---|
| Compound 1i | 67 ± 13 | 51 ± 4 | nih.gov |
| Compound 1a | Low | 92 ± 4 | nih.gov |
| Acarbose (Standard) | 19 ± 5 | 90 ± 2 | nih.gov |
Inhibition of Indoleamine 2,3-Dioxygenase 1 (IDO1) and Tryptophan 2,3-Dioxygenase (TDO)
Indoleamine 2,3-dioxygenase 1 (IDO1) and tryptophan 2,3-dioxygenase (TDO) are crucial enzymes in the kynurenine (B1673888) pathway, the primary route for tryptophan catabolism. nih.govdaneshyari.com By depleting tryptophan and generating immunosuppressive metabolites, these enzymes play a significant role in tumor immune evasion, making them attractive targets for cancer immunotherapy. nih.govccspublishing.org.cnnih.gov
The isatin scaffold has emerged as a new class of TDO inhibitors. nih.gov Structure-activity relationship and molecular docking studies have revealed key features for potent inhibition. Effective isatin-based inhibitors typically require specific hydrogen bond interactions with active site residues of the TDO enzyme. Furthermore, the rotational freedom of the substituent at the C3 position and the presence of chloro groups on the benzene (B151609) ring of the isatin core have been identified as important properties for enhancing inhibitory activity against TDO. nih.gov While many IDO1/TDO inhibitors are in preclinical stages, the unique structure of isatin derivatives presents a valuable starting point for the development of novel therapeutic agents targeting tryptophan metabolism in cancer. nih.govccspublishing.org.cn
Interaction with Histone Deacetylase (HDAC) and Carbonic Anhydrase
Histone Deacetylase (HDAC) Inhibition: HDACs are a class of enzymes that play a critical role in epigenetic regulation by removing acetyl groups from histone and non-histone proteins. Their dysregulation is linked to cancer development, making them a key target for anticancer drug design. nih.govnih.gov Novel series of HDAC inhibitors have been developed using the isatin scaffold as a surface recognition "cap" group. nih.govresearchgate.net
In one study, isatin-3'-oxime- and isatin-3'-methoxime-based hydroxamic acids were synthesized and showed potent cytotoxicity against several cancer cell lines, with IC50 values as low as 0.08 µM. nih.gov Docking studies revealed that these compounds bind with high affinity to the active sites of HDAC2 and HDAC8. nih.gov Another series of isatin-based inhibitors incorporating an o-phenylenediamine (B120857) zinc-binding group also demonstrated potent HDAC inhibition, with activities comparable to the established inhibitor MS-275. nih.gov These findings underscore the utility of the isatin moiety as a versatile cap group for designing potent and selective HDAC inhibitors. nih.govnih.gov
Carbonic Anhydrase (CA) Inhibition: Carbonic anhydrases are ubiquitous metalloenzymes involved in various physiological processes. Certain isoforms, particularly the tumor-associated hCA IX and XII, are targets for cancer therapy. Novel 1H-indole-2,3-dione 3-thiosemicarbazone derivatives have been synthesized and evaluated as inhibitors of four human CA isoforms (hCA I, II, IX, and XII). bohrium.comresearchgate.net
These compounds, including N-benzyl substituted derivatives, showed remarkable inhibitory effects, particularly against the cytosolic off-target isoform hCA II, with inhibition constants (Ki) in the subnanomolar to low nanomolar range (Ki = 0.32–83.3 nM). bohrium.comresearchgate.net High selectivity for hCA II over other isoforms was generally observed. For example, the 1-benzyl-5-(trifluoromethoxy)-substituted derivative 11c was a powerful inhibitor of hCA II with a Ki of 0.32 nM. bohrium.comresearchgate.net Molecular docking studies confirmed that these derivatives fit within the enzyme's active site, validating the isatin-thiosemicarbazone scaffold as a promising basis for developing selective CA inhibitors. bohrium.comresearchgate.net
| Compound | hCA II Ki (nM) | Selectivity Profile | Reference |
|---|---|---|---|
| 1-benzyl-5-(trifluoromethoxy)-1H-indole-2,3-dione 3-[4-(3-sulfamoylphenyl)thiosemicarbazone] (11c) | 0.32 | High selectivity for hCA II | bohrium.comresearchgate.net |
| 1-ethyl-5-chloro-1H-indole-2,3-dione 3-[4-(3-sulfamoylphenyl)thiosemicarbazone] (10e) | 0.35 | High selectivity for hCA II | bohrium.comresearchgate.net |
Modulation of Tubulin
Microtubules, dynamic polymers of α- and β-tubulin, are essential for cell division, motility, and shape, making them a prime target for anticancer drugs. researchgate.netnih.gov The isatin (1H-indole-2,3-dione) scaffold has been identified as a promising template for designing potent inhibitors of tubulin polymerization. researchgate.netku.edu
Structure-activity relationship studies have shown that substitutions at the N-1, 5-, and 7-positions of the isatin ring can significantly enhance activity. ku.edu Specifically, N-benzyl substituted isatins have demonstrated notable cytotoxic and tubulin-destabilizing effects. ku.eduresearchgate.net For example, 5,7-dibromo-N-benzyl substituted isatins were found to inhibit tubulin polymerization effectively. nih.govresearchgate.net One derivative, 5,7-dichloro-N-(4-bromobenzyl)isatin , was identified as the most active compound against the MCF-7 breast cancer cell line, with an IC50 of 2.1 µM. ku.edu These compounds are believed to exert their effect by binding to the colchicine-binding site on β-tubulin, disrupting microtubule dynamics, leading to cell cycle arrest in the G2/M phase and subsequent apoptosis. ccspublishing.org.cnnih.gov The versatility of the isatin core allows for the development of dual-action inhibitors that can target both tubulin polymerization and other critical signaling pathways, such as the Akt pathway. nih.gov
Modulation of Histone Acetyltransferase P-300 (EP300) and Acyl-Protein Thioesterase 2 (LYPLA2)
Histone Acetyltransferase P-300 (EP300): EP300 (or p300) is a histone acetyltransferase that acts as a master transcriptional co-regulator, and its inhibition is a therapeutic strategy in oncology. researchgate.netpatsnap.com While the indole scaffold has been explored in the context of EP300 inhibition, research has largely focused on optimizing it into other chemical classes. For instance, an indole-based compound served as a starting point for the development of a highly potent aminopyridine inhibitor. researchgate.net However, detailed studies focusing specifically on 1H-indole-2,3-dione derivatives as direct, potent inhibitors of EP300 are not extensively reported in the current scientific literature, which has prioritized other scaffolds like pyrazolones and hydantoins for this target. researchgate.netnih.gov
Acyl-Protein Thioesterase 2 (LYPLA2): Acyl-protein thioesterase 2 (LYPLA2), also known as APT2, is a depalmitoylating enzyme that reverses protein S-palmitoylation, a dynamic post-translational lipid modification. nih.govnih.govuniprot.org Inhibition of APT1 and APT2 can disrupt the trafficking and signaling of key proteins like Ras, presenting a potential anticancer strategy. nih.gov The development of inhibitors for these enzymes has primarily centered on specific chemotypes, such as piperazine (B1678402) amides and β-lactones (e.g., Palmostatin B). nih.govnih.gov Currently, there is a lack of specific research data detailing the evaluation or activity of 1H-indole-2,3-dione derivatives as modulators of LYPLA2.
Cellular Pathway Modulation (In Vitro)
Anti-proliferative Effects on Various Cancer Cell Lines (e.g., MCF-7, HepG-2, HCT-116, SW480, A549, MDA-MB-231)
Derivatives of 1H-indole-2,3-dione have demonstrated broad-spectrum anti-proliferative activity against a panel of human cancer cell lines in vitro. The cytotoxic efficacy of these compounds is highly dependent on the substitution patterns on the isatin core.
N-substituted isatin derivatives have shown significant activity against lung (A549) and leukemia (P388) cell lines. eurekaselect.com Fluorinated 1-benzylisatins have been reported to reduce the survival rate of HeLa (cervical cancer) cells. nih.gov Furthermore, multi-substituted isatins, such as compound 4l (a tri-halogenated derivative), exhibited potent antiproliferative effects against leukemia (K562), hepatocellular carcinoma (HepG2), and colon carcinoma (HT-29) cells, with IC50 values of 1.75, 3.20, and 4.17 µM, respectively. mdpi.com This compound was found to induce apoptosis in a time-dependent manner. mdpi.com
The tables below summarize the reported IC50 values for various isatin derivatives against the specified cancer cell lines, showcasing the potent anticancer potential of this chemical scaffold.
| Compound Type / Name | MCF-7 (Breast) | MDA-MB-231 (Breast) | HepG2 (Liver) | Reference |
|---|---|---|---|---|
| 5,7-dichloro-N-(4-bromobenzyl)isatin | 2.1 | - | - | ku.edu |
| Isatin-pyrrole derivative 6 | - | - | 0.47 | researchgate.net |
| Compound 4l (tri-substituted isatin) | - | - | 3.20 | mdpi.com |
| Bis-(indoline-2,3-dione) derivative 29 | 0.0028 | - | - | nih.gov |
| Compound Type / Name | HCT-116 (Colon) | SW480 (Colon) | A549 (Lung) | Reference |
|---|---|---|---|---|
| Isatin-dihydropyrazole hybrid 54 | - | EC50: 0.01-0.38 | - | nih.gov |
| Tridentate Cu(II) complex of isatin-thiosemicarbazone 35 | 0.08 | - | - | nih.gov |
| N-substituted isatin derivatives | - | - | Active | eurekaselect.com |
| 5,7-dibromoisatin analog 6 | Active (1 µM range) | - | Active | nih.gov |
Induction of Apoptosis in Specific Cell Cultures
Research into the molecular mechanisms of this compound and its derivatives has highlighted their potential to induce programmed cell death, or apoptosis, in cancer cells. While direct studies on the propoxybenzyl derivative are limited in publicly available literature, extensive research on closely related analogues, such as those with a methoxybenzyl group at the N1 position, provides significant insights into the pro-apoptotic activity of this class of compounds. These studies reveal a consistent pattern of apoptosis induction mediated through intrinsic cellular pathways.
One pivotal study investigated the effects of 5-acetamido-1-(methoxybenzyl) isatin, a derivative with a similar N-benzyl substituent, on human leukemia (K562) cells. rsc.org The findings from this research offer a detailed view of the apoptotic process initiated by this type of N-alkoxybenzyl isatin derivative.
Morphological changes in K562 cells treated with 5-acetamido-1-(methoxybenzyl) isatin were indicative of apoptosis, including cell shrinkage and the formation of apoptotic bodies. mdpi.com To quantify the extent of apoptosis, flow cytometry analysis using Annexin V-FITC and propidium (B1200493) iodide (PI) double staining was employed. This technique allows for the differentiation between viable, early apoptotic, late apoptotic, and necrotic cells.
The results demonstrated a time-dependent increase in the apoptotic cell population upon treatment with the compound. rsc.org After 48 hours of exposure to a 1 µM concentration of 5-acetamido-1-(methoxybenzyl) isatin, the total apoptotic rate reached 51.1%, a significant increase compared to the 5.1% observed in the untreated control group. rsc.org
| Treatment Time (Hours) | Total Apoptotic Cells (%) |
|---|---|
| 0 (Control) | 5.1 |
| 6 | Data not specified, but significant increase observed |
| 12 | Data not specified, but significant increase observed |
| 24 | Data not specified, but significant increase observed |
| 48 | 51.1 |
Further investigation into the underlying mechanism revealed that the apoptosis induced by 5-acetamido-1-(methoxybenzyl) isatin occurs through the mitochondrial pathway. rsc.org This intrinsic pathway of apoptosis is characterized by changes in the mitochondrial membrane potential and the subsequent activation of a cascade of enzymes known as caspases. The study also noted that this compound could down-regulate proteins such as Cyclin B and CDC25C, leading to cell cycle arrest in the G2/M phase, which is often a precursor to apoptosis. rsc.orgrsc.org
The pro-apoptotic effects of isatin derivatives are not limited to leukemia cells. Other studies on different substituted isatins have shown apoptosis induction in a variety of cancer cell lines, including breast cancer (MCF-7), colon cancer (HT-29), and neuroblastoma (SKNMC). mdpi.combenthamdirect.comnih.gov The common thread in these studies is the ability of the isatin core, appropriately substituted, to trigger the intrinsic apoptotic pathway. For instance, certain halogenated isatin derivatives have been shown to induce apoptosis in MCF-7 cells by targeting the mitochondria. benthamdirect.comnih.gov The introduction of a benzyl (B1604629) group at the N-1 position of the isatin moiety is generally considered to enhance the cytotoxic and pro-apoptotic activities of these compounds. nih.govfrontiersin.org
While the data for the specific 1-(4-propoxybenzyl) derivative is not detailed, the consistent findings across a range of N-substituted and ring-substituted isatin derivatives strongly suggest that this class of compounds are effective inducers of apoptosis in cancer cells, primarily through the mitochondrial pathway.
Computational Drug Design and Molecular Modeling of 1 4 Propoxybenzyl 1h Indole 2,3 Dione
Molecular Docking Studies of Ligand-Receptor Interactions
Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is crucial in drug discovery for predicting the interaction between a ligand (potential drug) and its receptor target. For derivatives of the 1H-indole-2,3-dione scaffold, these studies are instrumental in understanding their biological activity.
Prediction of Binding Modes and Conformations within Target Active Sites
This subsection would typically detail the specific spatial orientation and conformation that 1-(4-propoxybenzyl)-1H-indole-2,3-dione adopts within the active site of a given biological target. The analysis would reveal how the propoxybenzyl group and the core indole-2,3-dione structure position themselves to interact with the receptor. For other isatin (B1672199) derivatives, studies have shown that the core structure often engages in key hydrogen bonding via its ketone and amine functionalities, while substituted benzyl (B1604629) groups explore hydrophobic pockets within the active site. However, without specific studies on this compound, its precise binding mode cannot be described.
Estimation of Binding Affinities and Docking Scores
Computational programs calculate a docking score, which is an estimation of the binding affinity between the ligand and its target. This score, typically expressed in kcal/mol, helps to rank potential drug candidates. A lower (more negative) score generally indicates a more favorable binding interaction. For this compound, a data table presenting such scores against various potential protein targets would be generated from docking studies. As no such studies have been published, this data is not available.
Hypothetical Data Table Format
This table is for illustrative purposes only, as specific data for the compound is unavailable.
| Target Protein | PDB ID | Docking Score (kcal/mol) |
|---|---|---|
| Target A | XXXX | - |
| Target B | YYYY | - |
Identification of Key Amino Acid Residues Involved in Ligand Binding
A critical output of molecular docking is the identification of specific amino acid residues within the target's active site that form interactions with the ligand. These interactions can include hydrogen bonds, hydrophobic interactions, van der Waals forces, and pi-pi stacking. For the 1H-indole-2,3-dione scaffold, interactions with residues like tyrosine, tryptophan, and histidine are often observed due to potential aromatic stacking, while polar residues like serine, threonine, and aspartate can form hydrogen bonds. The specific residues interacting with this compound have not been identified.
Hypothetical Data Table Format
This table is for illustrative purposes only, as specific data for the compound is unavailable.
| Target Protein | Interacting Amino Acid Residues | Type of Interaction |
|---|---|---|
| Target A | - | - |
| Target B | - | - |
Molecular Dynamics (MD) Simulations
Molecular dynamics simulations provide insights into the dynamic behavior of a ligand-receptor complex over time, offering a more realistic representation of the biological environment than static docking poses.
Conformational Stability Analysis of Ligand-Receptor Complexes
MD simulations are used to assess the stability of the docked pose. By simulating the movement of atoms over a period of nanoseconds, researchers can determine if the ligand remains stably bound within the active site. Key metrics such as the Root Mean Square Deviation (RMSD) of the ligand and protein are analyzed. A stable RMSD value over the simulation time suggests a stable binding complex. Such an analysis for this compound has not been reported.
Dynamics of Ligand Binding and Dissociation
Advanced MD simulations can also be used to study the entire process of a ligand binding to or unbinding from a receptor. These simulations can reveal the pathways of association and dissociation and calculate kinetic constants. This level of detailed analysis is computationally intensive and has not been performed for this compound according to available literature.
Pharmacophore Modeling and Virtual Screening Applications
Pharmacophore modeling and virtual screening are powerful computational techniques in modern drug discovery that facilitate the identification of novel bioactive molecules. These methods are particularly valuable in the exploration of privileged scaffolds like the isatin (1H-indole-2,3-dione) core, which is present in this compound. The isatin nucleus is a versatile starting point for designing potent inhibitors for a wide range of biological targets. nih.gov
Pharmacophore modeling aims to define the three-dimensional arrangement of essential steric and electronic features of a molecule that are responsible for its biological activity. mdpi.com For isatin derivatives, pharmacophore models have been successfully generated to elucidate the key interaction patterns required for their therapeutic effects. These models typically highlight the importance of specific chemical features that can be directly mapped onto the structure of this compound.
A common pharmacophore model for isatin derivatives includes a combination of hydrogen bond acceptors, hydrophobic regions, and aromatic rings. mdpi.combookpi.org In a study on isatin derivatives as antiamyloidogenic agents, a top-scoring pharmacophore model identified five crucial features: two hydrogen bond acceptors, one hydrophobic region, and two aromatic rings. mdpi.com The carbonyl groups at positions 2 and 3 of the isatin core are excellent hydrogen bond acceptors, a feature consistently found in pharmacophore models of isatin-based compounds. nih.govmdpi.com The indole (B1671886) ring itself and the N-substituted benzyl group contribute to the aromatic and hydrophobic characteristics. nih.gov
In the context of this compound, the isatin core provides the essential hydrogen bond acceptors and an aromatic/hydrophobic region. The N-substituted 4-propoxybenzyl group further contributes a significant hydrophobic and aromatic character, which can be crucial for binding to the target protein. The propoxy group, in particular, adds a distinct hydrophobic element that can be explored for enhancing potency and selectivity.
The development of such pharmacophore models serves as a foundation for virtual screening campaigns. Virtual screening is a computational method used to search large libraries of small molecules to identify those that are most likely to bind to a drug target. researchgate.net By using a validated pharmacophore model as a 3D query, researchers can rapidly filter extensive compound databases, containing millions of molecules, to select a manageable number of candidates for experimental testing. mdpi.comnih.gov
For instance, a study on isatin-based inhibitors of the SARS-CoV-2 main protease utilized the chemical features of known active isatin derivatives to screen a library of over 15 million compounds. nih.gov This approach led to the identification of several novel and potent inhibitors. Similarly, pharmacophore models for isatin-beta-thiosemicarbazones have been developed to predict structures with selective activity against multidrug-resistant cancer cells, highlighting the importance of aromatic and hydrophobic features. nih.gov
The application of these computational strategies to this compound would involve using its structural features to build a pharmacophore model. This model could then be employed in a virtual screening workflow to identify other compounds with similar pharmacophoric features and potentially similar biological activities. The insights gained from such studies can guide the rational design of new derivatives with improved efficacy and selectivity.
Table 1: Common Pharmacophoric Features of Isatin Derivatives
| Pharmacophoric Feature | Corresponding Moiety in this compound | Reference |
| Hydrogen Bond Acceptor | C2 and C3 carbonyl groups of the isatin core | mdpi.combookpi.org |
| Aromatic Ring | Indole ring, Benzyl ring | mdpi.comnih.gov |
| Hydrophobic Region | Isatin core, Propoxybenzyl group | mdpi.comnih.gov |
Table 2: Representative Virtual Screening Studies on Isatin Derivatives
| Target | Library Size | Outcome | Reference |
| Beta-amyloid aggregation | ~126 compounds (training set) | Identification of novel antiamyloidogenic agents | mdpi.comnih.gov |
| SARS-CoV-2 Main Protease | 15,856,508 compounds | Discovery of potent viral protease inhibitors | nih.gov |
| Multidrug Resistance Protein 1 (MDR1) | Not specified | Development of models to predict MDR1-selective activity | nih.gov |
| Glycogen Synthase Kinase-3β (GSK-3β) | Not specified | Identification of new GSK-3β inhibitors | researchgate.net |
Advanced Research Perspectives and Unexplored Avenues for 1 4 Propoxybenzyl 1h Indole 2,3 Dione
Development of Novel and Sustainable Synthetic Methodologies
The conventional synthesis of N-substituted isatins, including 1-(4-propoxybenzyl)-1H-indole-2,3-dione, typically involves the N-alkylation of the isatin (B1672199) core. This is often achieved by reacting isatin with an appropriate benzyl (B1604629) halide (like 4-propoxybenzyl bromide) in the presence of a base such as potassium carbonate in a polar aprotic solvent like dimethylformamide (DMF). scielo.br While effective, these methods can present environmental and efficiency challenges.
Future research should pivot towards greener, more sustainable synthetic strategies. nih.gov Modern techniques such as microwave-assisted synthesis and ultrasound irradiation have been shown to significantly reduce reaction times and increase yields for isatin derivatives. researchgate.netresearchtrend.net The application of solvent-free reaction conditions or the use of environmentally benign solvents like water are also promising avenues. researchgate.nettandfonline.com These "green chemistry" approaches not only minimize hazardous waste but can also lead to more efficient and cost-effective production. researchtrend.net
| Synthetic Parameter | Conventional Method | Potential Sustainable Alternative | Anticipated Benefits |
|---|---|---|---|
| Energy Source | Conventional heating (oil bath) | Microwave Irradiation researchgate.net / Sonication researchtrend.net | Reduced reaction time, lower energy consumption |
| Solvent | DMF, Acetonitrile | Water nih.gov, Ethanol (B145695), or Solvent-free tandfonline.com | Reduced toxicity and environmental impact |
| Catalyst | Strong inorganic bases (e.g., K2CO3) | Phase-transfer catalysts, reusable catalysts | Improved efficiency, easier purification, catalyst recycling |
| Reaction Time | Several hours to days youtube.com | Minutes to a few hours researchtrend.net | Increased throughput |
Exploration of New Biological Targets and Intracellular Signaling Pathways
Isatin and its derivatives are known to interact with a multitude of biological targets, contributing to their diverse pharmacological effects, which include anticancer, antimicrobial, antiviral, and anti-inflammatory activities. mdpi.comresearchgate.net The specific targets for this compound remain largely uncharacterized. The N-benzyl substituent could orient the molecule within protein binding pockets in a unique manner, potentially conferring novel target selectivity.
Future investigations should aim to identify the specific molecular targets of this compound. Isatin derivatives have been reported to inhibit various enzyme families, including:
Protein Kinases: Such as Glycogen Synthase Kinase-3β (GSK-3β), which is implicated in numerous diseases including neurodegenerative disorders and cancer. scielo.br
Caspases: Key enzymes in the apoptotic pathway, with inhibitors being investigated for conditions where apoptosis is dysregulated. nih.gov
Matrix Metalloproteinases (MMPs): Involved in tissue remodeling and cancer metastasis. mdpi.com
Identifying whether this compound inhibits these or other enzymes would be a critical step. Furthermore, elucidating its impact on intracellular signaling pathways, such as the mitochondrial-mediated apoptotic pathway or pathways regulated by growth factors, could reveal its precise mechanism of action. mdpi.commdpi.com
| Potential Target Class | Specific Examples | Associated Disease Area | Rationale for Investigation |
|---|---|---|---|
| Protein Kinases | GSK-3β, EGFR, VEGFR-2 mdpi.comscielo.br | Cancer, Neurodegeneration, Diabetes | Many isatin derivatives show kinase inhibitory activity. |
| Proteases | Caspases, MMPs nih.govmdpi.com | Cancer, Inflammatory Diseases | The isatin core can interact with active sites of proteases. |
| Receptors | Serotonin Receptors (5-HT1A) nih.gov | Depression, Anxiety | N-substitution can confer affinity for CNS receptors. |
| Microbial Enzymes | DNA Adenine Methyltransferase (Dam) nih.gov | Bacterial Infections | Isatins are known antimicrobial scaffolds. nih.gov |
Integration of Advanced Omics Technologies for Mechanism Elucidation
To move beyond single-target identification and understand the system-wide effects of this compound, the integration of advanced "omics" technologies is essential. nih.govfrontiersin.org These high-throughput methods provide a holistic view of molecular changes within a biological system in response to a chemical compound. mdpi.com
Proteomics: Can be used to identify the direct protein binding partners of the compound. A study on isatin itself successfully used affinity chromatography coupled with mass spectrometry to pull down and identify numerous isatin-binding proteins from liver tissue. nih.gov This approach could be adapted to create a comprehensive interaction profile for this compound.
Metabolomics: This technology analyzes the global profile of small-molecule metabolites. It can reveal how the compound alters cellular metabolism, which is a hallmark of many diseases, including cancer. nih.govmdpi.com For instance, metabolomic profiling could uncover shifts in energy production or amino acid pathways induced by the compound.
Transcriptomics: By measuring changes in gene expression (e.g., via RNA-sequencing), transcriptomics can show which signaling pathways and cellular processes are activated or suppressed by the compound, providing clues about its mechanism of action. researchgate.net
Integrating data from these different omics layers would provide a powerful, multi-faceted understanding of the compound's biological impact. mdpi.com
| Omics Technology | Primary Data Generated | Key Research Question Addressed |
|---|---|---|
| Proteomics nih.gov | Changes in protein abundance and post-translational modifications. Identification of direct binding partners. | What are the direct molecular targets and affected protein networks? |
| Metabolomics nih.govmdpi.com | Changes in the levels of endogenous small-molecule metabolites. | How does the compound alter cellular metabolism and biochemical pathways? |
| Transcriptomics researchgate.net | Changes in global gene expression (mRNA levels). | Which genes and signaling pathways are transcriptionally regulated by the compound? |
| Interactomics frontiersin.org | Data on protein-protein, protein-DNA, or protein-RNA interactions. | How does the compound disrupt or modulate the cellular interaction landscape? |
Application of Machine Learning and Artificial Intelligence in Compound Design and Prediction
The fields of machine learning (ML) and artificial intelligence (AI) are revolutionizing drug discovery by accelerating the design-synthesize-test cycle. youtube.comresearchgate.net For this compound, these computational tools offer several unexplored opportunities.
Predictive Modeling: ML models can be trained on existing datasets of isatin derivatives to build Quantitative Structure-Activity Relationship (QSAR) models. nih.gov These models could then predict the biological activity of novel, hypothetical analogues of this compound, allowing researchers to prioritize the synthesis of the most promising candidates.
De Novo Design: Generative AI models, using techniques like recurrent neural networks (RNNs) or reinforcement learning, can design entirely new molecules. nih.govresearchgate.net By conditioning these models on desired properties (e.g., high affinity for a specific kinase, low predicted toxicity), they could generate novel isatin-based structures related to the parent compound but optimized for a particular therapeutic purpose.
Target Prediction: AI tools can also predict potential biological targets for a given molecule by comparing its features to vast databases of known drug-target interactions, offering a rapid method to generate hypotheses for experimental validation.
| AI/ML Application | Description | Potential Impact on Research |
|---|---|---|
| QSAR Modeling nih.gov | Develops mathematical models to correlate chemical structure with biological activity. | Predicts the activity of new derivatives before synthesis, saving time and resources. |
| Generative Models researchgate.net | Uses deep learning to generate novel molecular structures with desired properties. | Designs optimized analogues of the lead compound with improved efficacy or selectivity. |
| Target Identification youtube.com | Predicts protein targets for a small molecule based on its structure and properties. | Rapidly generates hypotheses for biological testing and mechanism of action studies. |
| ADMET Prediction | Predicts Absorption, Distribution, Metabolism, Excretion, and Toxicity properties. nih.gov | Allows for early-stage filtering of compounds with poor drug-like properties. |
Investigation of Stereochemical Influences on Molecular Recognition and Biological Activity
Stereochemistry often has a profound impact on a drug's action, influencing its binding to targets, metabolic stability, and transport across membranes. nih.gov While this compound itself is achiral, its C3-carbonyl group is a reactive handle for introducing chirality.
Reactions such as aldol (B89426) condensations, Grignard additions, or the formation of spirocyclic derivatives at the C3 position can create one or more stereocenters. nih.govresearchtrend.net It is a well-established principle that different stereoisomers (enantiomers or diastereomers) of a compound can exhibit vastly different biological activities. nih.gov For example, one enantiomer may be highly active while the other is inactive or even contributes to off-target effects.
A crucial and unexplored avenue is the synthesis of chiral derivatives of this compound, followed by the separation of the individual stereoisomers and a comparative evaluation of their biological activities. This would provide deep insights into the three-dimensional structural requirements for molecular recognition at its biological target(s). Understanding the stereochemical-activity relationship is fundamental for developing highly potent and selective therapeutic agents.
| Reaction at C3-Position | Introduced Substituent | Potential Chiral Derivative Class | Importance of Stereochemical Analysis |
|---|---|---|---|
| Aldol Condensation researchtrend.net | β-hydroxy carbonyl | 3-hydroxy-3-(2-oxoalkyl)indolin-2-ones | Determine the active diastereomer/enantiomer for target binding. |
| [3+2] Cycloaddition | Pyrrolidine ring | Spiro[indole-3,2'-pyrrolidine]-2-ones nih.gov | Elucidate the optimal 3D shape for biological activity. |
| Grignard Reaction | Tertiary alcohol | 3-alkyl-3-hydroxyindolin-2-ones | Identify the enantiomer with higher potency and/or better safety profile. |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
